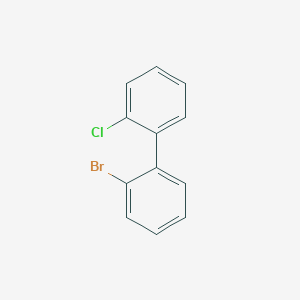

2-Bromo-2'-chlorobiphenyl

Description

Contextual Background of Halogenated Biphenyls in Environmental Chemistry

To understand the scientific interest in a specific compound like 2-Bromo-2'-chlorobiphenyl, it is essential to first appreciate the history and environmental impact of its parent classes of chemicals.

Historical Overview of Polychlorinated Biphenyls (PCBs) and Polybrominated Biphenyls (PBBs)

Polychlorinated biphenyls (PCBs) are a family of man-made organic chemicals that were first commercially produced in 1929. triumvirate.com Due to their desirable physical and chemical properties—such as non-flammability, chemical stability, high boiling point, and electrical insulating properties—PCBs were used in hundreds of industrial and commercial applications. epa.govopenaccessgovernment.org These included dielectric and coolant fluids in transformers and capacitors, plasticizers in paints and plastics, and components in carbonless copy paper and adhesives. triumvirate.comnih.gov Global production is estimated to have been between 1 and 1.5 million tonnes. unep.org However, growing evidence of their environmental persistence and adverse health effects led to the United States banning their production in 1979, with other countries following suit. triumvirate.comopenaccessgovernment.org

Polybrominated biphenyls (PBBs) are structurally similar to PCBs and were primarily used as flame retardants in plastics for products like electronics and textiles. magtech.com.cn A major environmental contamination incident occurred in Michigan in 1973-1974, when a PBB-based flame retardant was accidentally mixed with livestock feed, leading to widespread exposure of farm animals and the human population. tandfonline.comnih.gov This event highlighted the potential for large-scale environmental and health crises from halogenated biphenyls. tandfonline.com Like PCBs, the production of PBBs was halted in the 1970s due to their toxicity and persistence. cdc.gov

Global Environmental Contamination by Persistent Halogenated Organic Chemicals (HOCs)

PCBs and PBBs belong to a larger group of substances known as Halogenated Organic Chemicals (HOCs), many of which are also classified as Persistent Organic Pollutants (POPs). wikipedia.orgnih.gov POPs are chemicals that are resistant to environmental degradation through chemical, biological, and photolytic processes. wikipedia.org Their chemical stability and lipophilicity (fat-solubility) lead to their persistence in the environment, long-range transport via atmospheric and ocean currents, and bioaccumulation in the fatty tissues of living organisms. unep.orgwikipedia.orgnih.gov

This global distribution means that HOCs like PCBs can be found in environmental matrices and wildlife far from their original sources. unep.orgmdpi.com The widespread use and disposal of products containing these chemicals have resulted in global contamination of air, water, soil, and sediment. nih.gov Recognizing the global threat posed by these substances, the international community adopted the Stockholm Convention on Persistent Organic Pollutants in 2001, an international treaty aimed at eliminating or restricting the production and use of POPs. wikipedia.org

Classification and Nomenclature of Halogenated Biphenyl (B1667301) Congeners

The term "biphenyl" refers to a molecule made of two connected benzene (B151609) rings. Halogenated biphenyls are derived from this structure by replacing some of the hydrogen atoms with halogen atoms (chlorine, bromine, etc.). Theoretically, there are 209 possible individual PCB compounds, known as congeners, depending on the number and position of the chlorine atoms. cpcb.nic.in

To manage this complexity, a systematic nomenclature was developed. According to the International Union of Pure and Applied Chemistry (IUPAC) system, the carbon atoms on the two biphenyl rings are numbered 1 through 6 on one ring and 1' through 6' on the other. cpcb.nic.in The name of a congener specifies the exact position of each halogen substituent (e.g., 3,3',4,4'-Tetrachlorobiphenyl). nih.gov

A widely used shorthand system was developed by Ballschmiter and Zell, which assigns a unique number (often prefixed with "BZ" or "PCB") to each of the 209 PCB congeners. cpcb.nic.innih.gov This numbering system has become a standard in environmental research for identifying individual congeners, although some modifications have been made over time to better align with IUPAC rules. nih.govnih.gov This systematic classification is crucial for studying the distinct environmental behavior and toxicity of each congener. nih.gov

Significance of Mixed Halogenated Biphenyls in Academic Inquiry

While research has historically focused on PCBs and PBBs, more recent investigations have turned to mixed halogenated biphenyls (PXBs), which contain both bromine and chlorine atoms on the biphenyl structure. This compound is one such PXB. There are theoretically 9,180 mixed bromo-chloro biphenyls. food.gov.uk

These compounds are not typically produced commercially but are formed as unintentional by-products during combustion processes where both chlorine and bromine sources are present. food.gov.uk Their detection in environmental samples and food has raised new questions for researchers. food.gov.ukfood.gov.uk Studies have shown that mixed halogenated biphenyls are present in various foods, including shellfish, offal, meat, and eggs, indicating a pathway for human exposure. food.gov.ukfood.gov.uk

The toxicological significance of PXBs is a key area of academic inquiry. Like some PCBs, certain PXBs can activate the aryl hydrocarbon receptor (AhR), a protein that mediates a range of toxic effects. oup.comencyclopedia.pubnih.gov Research suggests that the toxic potency of some mixed halogenated compounds may be similar to or even greater than their chlorinated counterparts. food.gov.uk This has led to efforts to characterize their potency to better assess the risks they pose. food.gov.uk The development of advanced analytical methods, such as gas chromatography-high resolution mass spectrometry, has been crucial for detecting and quantifying these compounds at low levels in complex samples. food.gov.ukcdc.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 107208-70-8 | lookchem.comchemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₁₂H₈BrCl | lookchem.com |

| Molecular Weight | 267.55 g/mol | chemicalbook.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 58 °C | ChemicalBook |

| IUPAC Name | 2-bromo-2'-chloro-1,1'-biphenyl | sigmaaldrich.com |

| Storage | Sealed in dry, room temperature | sigmaaldrich.com |

Note: Some properties like boiling point and density are predicted values from chemical databases and are not included here as they are not from peer-reviewed experimental findings.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(2-chlorophenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrCl/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVXIWLDFVOHBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Environmental Behavior and Biogeochemical Cycling of 2 Bromo 2 Chlorobiphenyl

Environmental Persistence and Stability of Halogenated Biphenyls

Halogenated biphenyls, a category of compounds that includes 2-Bromo-2'-chlorobiphenyl, are recognized for their significant persistence in the environment. nih.govwikipedia.org These synthetic chemicals are organic compounds that are resistant to degradation by chemical, biological, and photolytic processes. wikipedia.org Their stability is often correlated with their halogen content; the presence of chlorine and bromine atoms on the biphenyl (B1667301) structure enhances their resistance to breakdown. wikipedia.org

The intrinsic properties of compounds like polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs), which are structurally related to this compound, include high resistance to metabolism in organisms and a slow rate of biodegradation in the environment compared to many other organic chemicals. nih.gov This resistance to degradation contributes to their long environmental half-lives. For instance, the estimated half-life for some PCBs can be as long as 10 years. wikipedia.org Due to their chemical stability, nonflammability, and thermal stability, these compounds were widely used in industrial applications, which has led to their global distribution as environmental contaminants. nih.govresearchgate.net Their persistent and lipophilic (fat-soluble) nature means they can bioaccumulate in the fatty tissues of organisms, leading to increasing concentrations at higher trophic levels in the food web. nih.govwikipedia.orgnih.gov

The stability that made these compounds useful in industrial settings is the primary reason for their environmental concern. uw.edu.pl Even after production was ceased or restricted, their persistence ensures that they remain in various environmental compartments for extended periods, posing long-term risks. nih.govresearchgate.net

Distribution and Partitioning in Environmental Compartments

The distribution of halogenated biphenyls like this compound in the environment is governed by their physicochemical properties, primarily low water solubility and low vapor pressure. nih.gov These characteristics, combined with their persistence, allow them to be transported far from their original sources and to partition between different environmental media such as air, water, soil, and sediment. wikipedia.orgnih.gov

Halogenated biphenyls are subject to long-range environmental transport via atmospheric currents. wikipedia.org Although they have low vapor pressure, volatilization from contaminated soils and water surfaces can occur, allowing them to enter the atmosphere. nih.govresearchgate.net Once in the atmosphere, they can be carried by wind over vast distances. wikipedia.org This process means that compounds released in one country can affect ecosystems and populations far from the source. wikipedia.org Eventually, they are removed from the atmosphere and deposited onto land and into bodies of water through wet (rain and snow) and dry deposition. This global distribution has resulted in the presence of compounds like PCBs even in remote regions such as the Arctic. wikipedia.org

In the aquatic environment, the behavior of this compound is largely dictated by its hydrophobic nature, meaning it has a low solubility in water. nih.govnih.gov This property causes it to preferentially partition from the dissolved phase in water to suspended particulate matter and sediments. rsc.org Studies on PCBs in aquatic systems like Tokyo Bay have shown that concentrations can be found in both surface and bottom waters, often with little statistical difference between the layers, suggesting vertical mixing of the water column. rsc.org The dissolved and particulate-bound fractions of these compounds exist in a dynamic equilibrium, influencing their bioavailability and transport within the aquatic system. rsc.org

Table 1: Reported Concentrations of Polychlorinated Biphenyls (PCBs) in Tokyo Bay Water

| Water Layer | Concentration Range (pg L⁻¹) | Median Concentration (pg L⁻¹) |

| Surface Water | 120 - 1100 | 250 |

| Bottom Water | 83 - 910 | 230 |

This table is based on data for all 209 PCB congeners and illustrates the typical distribution in a contaminated aquatic environment. rsc.org

Sorption to soil and sediment is a critical process controlling the fate and transport of hydrophobic compounds like this compound. uw.edu.plresearchgate.net Sorption refers to the attachment of chemicals to the surface of solid particles. researchgate.net Due to their high lipid solubility and hydrophobicity, halogenated biphenyls have a strong tendency to adsorb to the organic carbon fraction of soils and sediments. uw.edu.plumich.edu This process is fundamental to the biogeochemical cycling of these elements, as it controls their solubility, mobility, and bioavailability. researchgate.netcabidigitallibrary.orgmdpi.com

The strength of this sorption is often described by the organic carbon-normalized partition coefficient (Koc). rsc.org Research has shown that for PCBs, the logarithm of Koc increases with the logarithm of the octanol-water partition coefficient (Kow), a measure of hydrophobicity, up to a certain point. rsc.org This strong binding to sediments and soils means these compartments act as major sinks and long-term reservoirs for halogenated biphenyls in the environment. researchgate.net The more highly chlorinated congeners tend to dominate in soils and sediments. researchgate.net

Table 2: PCB Concentrations and Partition Coefficients in Tokyo Bay Sediments

| Parameter | Value Range |

| Sediment Concentration (ΣPCB) | 2.7 to 110 ng g⁻¹-dry weight |

| Log Octanol-Water Partition Coefficient (Kow) | Linear increase with Log Koc up to ~6.5 |

Data reflects measurements for all 209 PCB congeners. rsc.org

Biotransformation and Degradation Pathways

Despite their persistence, halogenated biphenyls are not entirely inert and can be transformed by biological processes, primarily through the action of microorganisms. nih.gov These biotransformation processes are crucial for the ultimate removal of these pollutants from the environment.

Microbial activity is the main driver of halogenated biphenyl degradation. nih.gov The process can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, involving different enzymatic pathways. oup.com

Under aerobic conditions, bacteria can degrade less-chlorinated biphenyls through an oxidative pathway. oup.comnih.govresearchgate.net This process is typically initiated by a biphenyl dioxygenase enzyme, which attacks the biphenyl structure, leading to ring cleavage and eventual mineralization. nih.govresearchgate.net

Under anaerobic conditions, which are common in sediments and submerged soils, the primary degradation pathway is reductive dehalogenation. oup.comnih.gov This process involves microorganisms that remove halogen (chlorine or bromine) atoms from the biphenyl rings and replace them with hydrogen atoms. oup.com This dehalogenation is a critical first step, as it reduces the toxicity of the compound and can make the resulting less-halogenated biphenyls more susceptible to aerobic degradation. nih.govoup.com Studies on brominated biphenyls have shown that anaerobic microorganisms in sediment can completely dehalogenate them to biphenyl. nih.gov Research indicates that ortho-substituted halogens (like the 2- and 2'- positions in this compound) are often more difficult for microbes to remove compared to meta and para halogens, which can lead to the temporary accumulation of ortho-substituted intermediates like 2-bromobiphenyl (2-BB). nih.gov

The effectiveness of microbial degradation can be influenced by various environmental factors and the specific microorganisms present. oup.comnih.gov For example, the presence of humic substances, like solid-state humin, has been shown to enhance the microbial meta-dechlorination of PCBs, potentially by facilitating electron transfer. nih.gov

Photolytic Transformation Mechanisms

This compound is susceptible to degradation by sunlight, a process known as photolysis. The absorption of ultraviolet (UV) radiation can provide sufficient energy to break the carbon-halogen bonds. The C-Br bond is generally more susceptible to photolytic cleavage than the C-Cl bond due to its lower bond dissociation energy.

The primary photolytic transformation mechanism is likely to be reductive dehalogenation, where a halogen atom is cleaved from the biphenyl ring, and the resulting radical abstracts a hydrogen atom from the surrounding medium (e.g., water or organic matter). This process would lead to the formation of less halogenated biphenyls. For this compound, the initial product would likely be 2-chlorobiphenyl, followed by the slower photolysis of the C-Cl bond to form biphenyl. Photodegradation is a significant environmental attenuation process, particularly in surface waters and the atmosphere. nih.gov

Thermal Degradation and Formation of Secondary Pollutants (e.g., Polyhalogenated Dibenzofurans)

The thermal degradation of this compound, which can occur during industrial processes or uncontrolled burning, can lead to the formation of highly toxic secondary pollutants. At elevated temperatures, precursor compounds like halogenated biphenyls can undergo reactions to form polyhalogenated dibenzofurans (PXDFs) and potentially polyhalogenated dibenzo-p-dioxins (PXDDs).

In the case of this compound, the thermal degradation process could result in the formation of mixed bromo-chloro dibenzofurans (PBCDFs). The formation of these compounds is a significant concern due to their high toxicity, which is often greater than that of the parent biphenyl compound. The specific congeners of PBCDFs formed would depend on the reaction conditions, including temperature, oxygen availability, and the presence of catalysts.

Bioaccumulation and Biomagnification in Ecological Systems

The high lipophilicity (fat-solubility) and persistence of halogenated biphenyls like this compound make them prone to bioaccumulation in living organisms and biomagnification through the food web.

Uptake and Accumulation in Aquatic Organisms

In aquatic environments, this compound can be taken up by organisms directly from the water (bioconcentration) and through the consumption of contaminated food (biomagnification). Due to its low water solubility and high octanol-water partition coefficient (Kow), it will readily partition from the water column into the fatty tissues of aquatic organisms such as algae, invertebrates, and fish.

The concentration of the compound increases with the trophic level of the organism. For example, a small fish will accumulate the compound from the water and from eating contaminated plankton. A larger predatory fish will then accumulate even higher concentrations by consuming these smaller fish. This process of biomagnification can lead to very high concentrations of the compound in top predators, even when the concentration in the surrounding water is very low.

Table 3: Representative Bioaccumulation Factors (BAF) for PCBs in Aquatic Organisms

| Trophic Level | Organism Type | Typical Log BAF (L/kg lipid) |

| 1 | Phytoplankton | 4.0 - 5.5 |

| 2 | Zooplankton | 4.5 - 6.0 |

| 3 | Small Fish | 5.0 - 6.5 |

| 4 | Predatory Fish | 5.5 - 7.0 |

| 5 | Marine Mammals | 6.0 - 8.0 |

Note: This table provides representative values for PCBs and is intended to illustrate the principle of biomagnification. Specific values for this compound may vary.

Accumulation in Terrestrial Organisms

In terrestrial ecosystems, this compound can accumulate in organisms through various pathways. Soil-dwelling organisms can be exposed through direct contact with contaminated soil and by consuming other organisms that have accumulated the compound. Plants can take up the compound from the soil, although the extent of this uptake is often limited for highly lipophilic compounds.

The primary route of exposure for many terrestrial animals, including humans, is through the diet. nih.gov Herbivores may accumulate the compound by consuming contaminated plants, and carnivores will accumulate it by preying on these herbivores. As in aquatic systems, biomagnification occurs, leading to the highest concentrations in top predators. For humans, the consumption of contaminated fish, meat, and dairy products is a significant source of exposure to halogenated biphenyls. nih.gov Once ingested, these compounds are stored in fatty tissues and are eliminated from the body very slowly. nih.gov

Trophic Transfer and Biomagnification in Food Webs

The process of trophic transfer, the movement of contaminants from one trophic level to the next through consumption, is a critical factor in the bioaccumulation of persistent organic pollutants (POPs) like this compound. When a compound is resistant to metabolic degradation, it can become increasingly concentrated in organisms at successively higher trophic levels, a phenomenon known as biomagnification. This can lead to significant concentrations in top predators, even when ambient environmental levels are low.

The potential for a chemical to biomagnify is often assessed using the Trophic Magnification Factor (TMF). A TMF is determined from the slope of the regression between the log-transformed, lipid-normalized concentration of a chemical and the trophic level of the organisms in a specific food web. nih.gov A TMF value greater than 1 indicates that the chemical is biomagnifying within that food web. Conversely, a TMF value less than 1 suggests that the chemical is undergoing biodilution, where its concentration decreases with increasing trophic levels.

Several factors influence the biomagnification potential of a chemical, including its octanol-water partition coefficient (Kow) and its resistance to metabolic breakdown. Chemicals with a high Kow tend to be more lipophilic and thus have a greater affinity for biological tissues. The persistence of the compound within an organism is also crucial; if a substance is readily metabolized and excreted, it is less likely to biomagnify.

Research on various PCBs and other halogenated compounds has demonstrated their capacity to biomagnify in both aquatic and terrestrial food webs. pops.intsfu.ca For instance, studies on PCBs have shown that their TMFs can vary depending on the specific congener and the characteristics of the food web being studied. usgs.govnih.gov

To illustrate the concept of biomagnification, the following hypothetical data tables present potential concentrations and a Trophic Magnification Factor for this compound in a representative aquatic food web. It is important to note that this data is illustrative and not based on empirical measurements of this compound.

Table 1: Hypothetical Lipid-Normalized Concentrations of this compound at Different Trophic Levels in an Aquatic Food Web

| Trophic Level | Organism | Concentration (ng/g lipid weight) |

| 1 | Phytoplankton | 5 |

| 2 | Zooplankton | 25 |

| 3 | Small Fish (e.g., Minnow) | 150 |

| 4 | Predatory Fish (e.g., Trout) | 900 |

| 5 | Piscivorous Bird (e.g., Osprey) | 5400 |

The calculation of the Trophic Magnification Factor (TMF) from this hypothetical data would involve a linear regression of the log-transformed concentrations against the trophic levels.

Table 2: Calculation of Trophic Magnification Factor (TMF) for this compound

| Trophic Level (TL) | Log10 (Concentration) |

| 1 | 0.70 |

| 2 | 1.40 |

| 3 | 2.18 |

| 4 | 2.95 |

| 5 | 3.73 |

| TMF (slope of the regression) | > 1 |

In this illustrative example, the TMF would be significantly greater than 1, indicating a strong potential for biomagnification. The degree of biomagnification is influenced by the specific ecosystem and the metabolic capabilities of the organisms within it. nih.gov For instance, air-breathing animals may exhibit higher biomagnification potential for certain compounds due to differences in respiratory elimination pathways compared to aquatic, water-respiring organisms. pops.intsfu.caresearchgate.net

The study of trophic transfer is essential for understanding the ecological risks posed by persistent and bioaccumulative substances like this compound. Further research is needed to determine the specific TMF of this compound in various food webs to accurately assess its environmental threat.

Toxicological Mechanisms and Biological Interactions of 2 Bromo 2 Chlorobiphenyl

In Vitro and In Vivo Toxicological Assessments of Halogenated Biphenyls

Halogenated biphenyls, a class of persistent environmental pollutants, have been the subject of extensive toxicological research. These studies, conducted in both laboratory settings (in vitro) and on living organisms (in vivo), have revealed a complex array of biological effects. The toxicity of these compounds can be influenced by the number and position of the halogen atoms on the biphenyl (B1667301) structure.

Studies on halogenated biphenyls, such as polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs), in mammalian models have demonstrated a range of effects following both short-term (acute) and long-term (chronic) exposure. While PCBs generally exhibit low to moderate acute toxicity, their persistence in the body leads to more pronounced effects with chronic exposure.

Acute Exposure: Acute exposure to high levels of certain halogenated biphenyls can lead to various immediate health effects. However, the primary concern with these compounds is often not acute toxicity but their long-term impact.

Chronic Exposure: Chronic exposure to halogenated biphenyls has been linked to a wider and more severe range of health issues. In animal models, long-term exposure has been associated with:

Hepatotoxicity: The liver is a primary target organ for these compounds. Effects can include liver enlargement, and the induction of hepatic microsomal enzymes.

Thymic Atrophy: Certain halogenated biphenyls can cause a reduction in the size of the thymus gland, which is crucial for immune system function.

Body Weight Loss: A common toxic response observed in animal studies is a dose-dependent decrease in body weight gain.

Neurotoxicity: Evidence suggests that exposure to some halogenated biphenyls can lead to neurobehavioral changes.

The table below provides a summary of toxicological effects observed in rats exposed to a commercial PBB mixture, which illustrates the types of effects that can be expected from this class of compounds.

| Effect | Observation in Mammalian Models (Rats) | Reference |

| Thymic Atrophy | Significant reduction in thymus weight. | mdpi.com |

| Body Weight | Inhibition of growth rate. | mdpi.com |

| Hepatic Enzyme Induction | Induction of hepatic microsomal drug-metabolizing enzymes. | mdpi.com |

This table presents generalized data for polybrominated biphenyls (PBBs) to illustrate potential effects, as specific data for 2-Bromo-2'-chlorobiphenyl is not available.

For instance, the toxic potency of different congeners of PCBs and PBBs can differ not only between species like rats, mice, and guinea pigs but also within different strains of the same species. nih.gov These variations highlight the importance of congener-specific analysis in toxicological assessments. nih.gov

Molecular Mechanisms of Action

The toxicity of many halogenated biphenyls is mediated through their interaction with specific cellular pathways and molecular targets. A key mechanism involves the activation of the Aryl Hydrocarbon Receptor (AhR).

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of a wide range of environmental contaminants, including certain halogenated biphenyls. The ability of a halogenated biphenyl to bind to and activate the AhR is highly dependent on its structure. Compounds that can adopt a planar conformation, similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), are typically potent AhR agonists.

The activation of the AhR signaling pathway is initiated by the binding of a ligand, such as a susceptible halogenated biphenyl, to the receptor in the cytoplasm of a cell. This binding event causes a conformational change in the AhR, leading to its dissociation from a complex of chaperone proteins.

Once the ligand is bound, the AhR-ligand complex translocates from the cytoplasm into the nucleus. Inside the nucleus, it forms a heterodimer with another protein called the AhR nuclear translocator (ARNT). This entire complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes.

The binding of the AhR-ARNT complex to XREs initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2. nih.gov These enzymes are involved in the metabolism of a wide range of foreign compounds (xenobiotics) and endogenous molecules.

The induction of CYP enzymes is a well-established biomarker of AhR activation by halogenated biphenyls. nih.gov This induction can have several consequences:

It can alter the metabolism of other chemicals, potentially leading to either detoxification or, in some cases, the formation of more toxic metabolites.

The sustained induction of these enzymes and other AhR-responsive genes is thought to contribute to many of the long-term toxic effects associated with these compounds.

The following table shows the relative potency of different halogen substituents in inducing AhR-mediated activity, which is a key factor in the toxicity of halogenated biphenyls.

| Halogen Substituent | Relative Potency for AHH Induction | Reference |

| Iodine (I) | > | nih.gov |

| Bromine (Br) | > | nih.gov |

| Chlorine (Cl) | > | nih.gov |

| Fluorine (F) | nih.gov |

This table illustrates the general trend of how different halogens on the biphenyl structure can influence Aryl Hydrocarbon Hydroxylase (AHH) induction, a measure of AhR activation. Specific data for this compound is not available.

Aryl Hydrocarbon Receptor (AhR) Activation and Signaling Pathway

Dioxin-like vs. Non-Dioxin-like Conformation-Activity Relationships

Polychlorinated biphenyls (PCBs) are broadly categorized into two main groups based on their molecular structure and resulting toxicological mechanism: dioxin-like (DL) and non-dioxin-like (NDL) congeners. nih.gov This classification is determined by the number and position of chlorine atoms on the biphenyl rings. DL-PCBs have zero or one chlorine atom in the ortho positions (2, 2', 6, 6'), which allows the two phenyl rings to rotate and adopt a flat, coplanar conformation. nih.govnih.gov This coplanar structure is sterically similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), enabling these compounds to bind with high affinity to the aryl hydrocarbon receptor (AhR). nih.govresearchgate.net Activation of the AhR initiates a cascade of downstream events leading to the "dioxin-like" toxicity profile. nih.govwhoi.edu

In contrast, non-dioxin-like (NDL) PCBs possess two or more chlorine atoms in the ortho positions. nih.gov The steric hindrance caused by these bulky ortho-substituents forces the phenyl rings to twist relative to each other, resulting in a non-coplanar, or skewed, conformation. nih.gov this compound, with halogen substitutions at both the 2 and 2' positions, fits squarely into this category. Its non-coplanar structure prevents it from binding effectively to the AhR, meaning it does not elicit the characteristic spectrum of dioxin-like toxic effects. nih.govmdpi.com Consequently, the toxicological activities of this compound and other NDL-PCBs are mediated through different, AhR-independent mechanisms. nih.govmdpi.com These distinct structure-activity relationships are crucial for understanding the different toxicological profiles of PCB congeners.

| Property | Dioxin-like PCBs | Non-Dioxin-like PCBs (e.g., this compound) |

| Ortho-Substitution | 0 or 1 Chlorine | 2 or more Halogens |

| Molecular Conformation | Coplanar (Flat) | Non-coplanar (Twisted) |

| Primary Receptor | Aryl Hydrocarbon Receptor (AhR) | Various, AhR-independent targets |

| Primary Mechanism | AhR-mediated gene expression changes | Interference with cell signaling, ion homeostasis, etc. |

AhR-Independent Mechanisms of Toxicity

The toxicity of this compound, as a non-dioxin-like compound, is not mediated by the classical AhR pathway. Instead, it and other NDL-PCBs exert their effects through a variety of AhR-independent mechanisms that involve direct interactions with cellular components and disruption of critical signaling pathways. nih.govmdpi.com These mechanisms are diverse and are thought to be central to the neurotoxic and endocrine-disrupting effects associated with this class of compounds. nih.govosti.gov

Interference with Intracellular Ion Homeostasis (e.g., Calcium)

A significant AhR-independent mechanism of toxicity for NDL-PCBs is the disruption of intracellular calcium (Ca²⁺) homeostasis. osti.govnih.gov Calcium ions are critical second messengers involved in a multitude of cellular processes, including neurotransmitter release, muscle contraction, and gene expression. Perturbations in Ca²⁺ signaling can lead to altered cell function and cytotoxicity. nih.gov

Research on structurally similar ortho-substituted PCBs has demonstrated that these compounds can significantly increase intracellular Ca²⁺ concentrations. nih.gov This effect is achieved by inhibiting the mechanisms that buffer and sequester calcium within the cell. Specifically, these congeners have been shown to be potent inhibitors of Ca²⁺ uptake into mitochondria and microsomes (endoplasmic reticulum). nih.gov By impairing the ability of these organelles to sequester excess calcium, NDL-PCBs cause a sustained rise in cytosolic Ca²⁺ levels. nih.gov This disruption of calcium homeostasis is considered a key event in the neurotoxicity of NDL-PCBs. mdpi.comnih.gov

| Cellular Component | Effect of Ortho-Substituted NDL-PCBs | Consequence |

| Mitochondria | Inhibition of Ca²⁺ sequestration | Increased cytosolic Ca²⁺ |

| Microsomes (ER) | Inhibition of Ca²⁺ sequestration | Increased cytosolic Ca²⁺ |

| Synaptosomal Ca²⁺-ATPase | Inhibition of Ca²⁺ extrusion | Increased cytosolic Ca²⁺ |

Neurotransmitter System Modulation (e.g., Dopamine)

Another critical AhR-independent mechanism of neurotoxicity for NDL-PCBs like this compound is the modulation of neurotransmitter systems, particularly the dopaminergic system. mdpi.comosti.gov Dopamine is a key neurotransmitter that plays a central role in motor control, motivation, reward, and cognitive function. nih.govnih.gov

Comparative studies have revealed a clear distinction between NDL and DL congeners in their effects on dopamine levels. NDL-PCBs have been consistently shown to decrease the content of dopamine in neuronal cells, an effect not observed with DL-PCBs. mdpi.comosti.gov This depletion of intracellular dopamine concentrations is a primary mechanism thought to underlie the developmental neurotoxicity associated with exposure to NDL-PCBs. mdpi.com The precise molecular targets for this effect are still under investigation but may involve alterations in dopamine synthesis, storage, or release.

Endocrine Disruption Mechanisms (e.g., Thyroid Hormone, Estrogen Receptor Interactions)

NDL-PCBs and their metabolites can interfere with the endocrine system through various AhR-independent pathways. osti.govnih.gov This includes disruption of thyroid hormone signaling and interactions with steroid hormone receptors. nih.gov

The parent compound, this compound, may have some activity, but its hydroxylated metabolites (OH-PCBs) are of particular concern as endocrine disruptors. nih.gov The structure of certain OH-PCBs can mimic that of endogenous hormones, allowing them to interact with hormone receptors and transport proteins.

Thyroid Hormone System: Specific hydroxylated metabolites of PCBs have been shown to bind to the thyroid hormone receptor (TR) and to thyroid hormone transport proteins. nih.govcomfortncolor.com This interaction can disrupt the normal functioning of the thyroid hormone system, which is critical for neurodevelopment and metabolism. comfortncolor.comnih.gov The structural requirements for binding to the TR often include a hydroxyl group in the para-position and halogen substitutions adjacent to the hydroxyl group, which can be produced during the metabolism of this compound. nih.gov

Estrogen Receptor Interactions: Similarly, certain OH-PCB structures can bind to the estrogen receptor (ER), exhibiting either estrogenic or anti-estrogenic activity. nih.govnih.gov The ability to interact with the ER depends on the position of the hydroxyl group and the pattern of halogen substitution. nih.gov For instance, a para-hydroxyl group is often associated with estrogenic activity. nih.gov Disruption of estrogen signaling can have profound effects on reproductive health and development.

Biotransformation and Metabolism Pathways in Biological Systems

This compound, like other lower-halogenated PCBs, is susceptible to biotransformation in biological systems. nih.gov The rate and extent of metabolism are largely dictated by the molecule's structure, specifically the number and position of its halogen atoms. The presence of adjacent, unsubstituted carbon atoms on the biphenyl rings makes the compound a target for oxidative metabolism. nih.gov The primary pathway for the biotransformation of PCBs is oxidation, followed by conjugation to facilitate excretion. nih.govacs.org

Enzymatic Hydroxylation by Cytochrome P450 Enzymes

The initial and rate-limiting step in the metabolism of this compound is enzymatic hydroxylation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov These heme-containing monooxygenases are central to the metabolism of a vast array of foreign compounds (xenobiotics). nih.govresearchgate.net

The mechanism involves the insertion of a single oxygen atom into a carbon-hydrogen bond on one of the aromatic rings, resulting in the formation of a hydroxylated metabolite (an OH-PCB). nih.govnih.gov The presence of unsubstituted meta and para positions on the biphenyl structure of this compound provides available sites for this oxidative attack. nih.gov The reaction can proceed through two proposed mechanisms: the formation of an epoxide intermediate which then rearranges to the hydroxylated product, or the direct insertion of a hydroxyl group. nih.gov This initial hydroxylation is a critical activation step, as the resulting OH-PCBs can possess greater biological activity and toxicity than the parent compound, particularly with respect to endocrine disruption. nih.gov These primary metabolites can then undergo further metabolism, including additional hydroxylation to form catechols or conjugation with sulfates or glucuronic acid to form more water-soluble compounds that can be more easily eliminated from the body. nih.govacs.org

| Enzyme System | Metabolic Reaction | Product(s) | Significance |

| Cytochrome P450 (CYP) Monooxygenases | Aromatic Hydroxylation | Monohydroxylated metabolites (OH-PCBs) | Primary activation step; metabolites can be more toxic. |

| Phase II Enzymes | Sulfation, Glucuronidation | Sulfated and glucuronidated conjugates | Increases water solubility for excretion. |

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Following Phase I metabolism, which primarily involves hydroxylation, the resulting hydroxylated metabolites of this compound can undergo Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body. The two primary conjugation pathways for halogenated biphenyls are glucuronidation and sulfation.

Glucuronidation is a major metabolic pathway for a wide range of xenobiotics, including hydroxylated halogenated biphenyls. This reaction involves the transfer of glucuronic acid from the activated coenzyme uridine-5'-diphospho-α-D-glucuronic acid (UDPGA) to the hydroxyl group of the metabolite. This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). For phenolic metabolites of compounds similar to this compound, O-glucuronide conjugates are commonly formed. While direct studies on this compound are limited, research on other lower chlorinated biphenyls, such as 3-chlorobiphenyl (PCB 2), has demonstrated the formation of glucuronidated metabolites in human-relevant cell lines acs.org.

Sulfation is another significant conjugation pathway that often competes with glucuronidation for phenolic substrates. In this reaction, a sulfonate group (SO3-) is transferred from the coenzyme 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the metabolite, a reaction catalyzed by sulfotransferases (SULTs). The resulting sulfate conjugates are highly water-soluble and are readily excreted. Studies on 3-chlorobiphenyl have identified sulfated metabolites, suggesting a similar pathway could be expected for this compound acs.orgnih.gov. The balance between glucuronidation and sulfation can vary depending on the specific substrate, the tissue, and the levels of the respective enzymes. For many phenolic compounds, glucuronidation is the predominant pathway at higher concentrations, while sulfation is more significant at lower concentrations due to the lower capacity of SULTs.

| Conjugation Reaction | Enzyme Family | Coenzyme | Resulting Conjugate |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Uridine-5'-diphospho-α-D-glucuronic acid (UDPGA) | O-glucuronide |

| Sulfation | Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | O-sulfate |

Dehalogenation and Novel Metabolite Formation

Research on the metabolism of 3-chlorobiphenyl in a human-relevant cell line (HepG2) has provided evidence for the formation of dechlorinated metabolites acs.orgnih.gov. This suggests that the metabolic machinery in human cells is capable of removing chlorine atoms from the biphenyl structure. It is plausible that a similar process could occur for this compound, potentially leading to the removal of either the bromine or chlorine atom. The specific enzymes and mechanisms involved in the dehalogenation of halogenated biphenyls in mammalian systems are not fully elucidated but may involve reductive or oxidative pathways. The formation of such dehalogenated metabolites is significant as it alters the lipophilicity and steric properties of the molecule, which in turn can affect its biological activity and subsequent metabolic fate.

Factors Influencing Metabolic Rates and Metabolite Profiles

The rate and profile of metabolism for this compound are influenced by a variety of factors, both intrinsic and extrinsic to the organism. These factors can determine the balance between detoxification and bioactivation pathways, ultimately influencing the compound's toxicity.

Intrinsic Factors:

Species and Genetic Differences: Metabolic enzymes, particularly cytochrome P450s (CYPs), UGTs, and SULTs, exhibit significant inter-species and inter-individual variability due to genetic polymorphisms. For example, specific human CYPs, such as 3A4, 2B6, and 2C19, have been shown to be involved in the metabolism of related compounds, and variations in the expression and activity of these enzymes can lead to different metabolic outcomes nih.gov.

Enzyme Induction and Inhibition: Exposure to other xenobiotics can induce or inhibit the activity of metabolic enzymes. For instance, prior exposure to certain organochlorine compounds can inhibit CYPs involved in the metabolism of other halogenated compounds, potentially increasing their toxicity nih.gov.

Extrinsic Factors:

Level and Route of Exposure: The concentration of the compound can influence which metabolic pathways are saturated. For example, sulfation is generally a high-affinity, low-capacity pathway, while glucuronidation is a low-affinity, high-capacity pathway. Therefore, at low exposure levels, sulfation may predominate, whereas at higher levels, glucuronidation may become more significant.

Dietary Factors: The presence of certain dietary components can modulate the activity of metabolic enzymes.

Physicochemical Properties of the Compound:

Halogen Number and Position: The number and position of halogen substituents on the biphenyl rings are critical determinants of metabolic rates. Generally, as the number of halogen atoms increases, the rate of metabolism decreases. The position of the halogens also plays a crucial role; for instance, the presence of unsubstituted carbon atoms, particularly in the para position, facilitates hydroxylation arizona.edu. A study on bromo- and chlorobiphenyls found that hydroxylation occurs predominantly at the para positions of the biphenyl nucleus nih.gov.

| Factor | Influence on Metabolism |

| Genetic Polymorphisms | Alters activity of metabolic enzymes (CYPs, UGTs, SULTs), leading to inter-individual differences in metabolic profiles. |

| Enzyme Induction/Inhibition | Prior or co-exposure to other chemicals can increase or decrease the metabolic rate of this compound. |

| Exposure Level | Can saturate certain metabolic pathways (e.g., sulfation), shifting metabolism towards other pathways (e.g., glucuronidation). |

| Halogen Substitution Pattern | The number and position of bromine and chlorine atoms determine the susceptibility to metabolic attack, with less halogenated congeners and those with open para positions being more readily metabolized. |

Structure-Activity Relationships (SAR) in Halogenated Biphenyl Toxicity

The toxicity of halogenated biphenyls is highly dependent on their three-dimensional structure, which is determined by the number and position of the halogen atoms. Structure-Activity Relationship (SAR) studies aim to correlate these structural features with biological activity.

Influence of Halogen Number and Position on Bioactivity

The number of halogen atoms on the biphenyl rings significantly affects the lipophilicity and persistence of the compound. Generally, higher halogenation leads to increased lipophilicity and reduced susceptibility to metabolic degradation, resulting in greater bioaccumulation.

The position of the halogens is a critical determinant of the molecule's ability to adopt a planar or non-planar conformation. This, in turn, influences its ability to interact with biological receptors, such as the aryl hydrocarbon receptor (AhR). For polychlorinated biphenyls (PCBs), congeners with chlorine atoms in the meta and para positions and few or no ortho substituents can adopt a coplanar conformation, similar to dioxins, and exhibit high affinity for the AhR, leading to a spectrum of "dioxin-like" toxic effects. Conversely, ortho-substituted congeners are forced into a non-planar conformation, which generally results in lower AhR binding affinity but may lead to other, non-dioxin-like toxicities.

Stereochemical Considerations and Planarity

The presence of bulky substituents, such as bromine and chlorine, in the ortho positions of the biphenyl rings creates steric hindrance that restricts rotation around the C-C single bond connecting the two phenyl rings. This restricted rotation, known as atropisomerism, can lead to the existence of stable, non-superimposable mirror-image enantiomers if the substitution pattern is asymmetric. These enantiomers can exhibit different biological activities and be metabolized at different rates.

The planarity of the biphenyl system is a key factor in its toxicity. Coplanar halogenated biphenyls, which lack ortho substituents, can readily bind to the AhR. The binding of these ligands to the AhR initiates a cascade of events leading to the expression of various genes, including those encoding for metabolic enzymes like CYP1A1, and is associated with a range of toxic responses. Non-planar, ortho-substituted congeners, while generally poor AhR binders, can exert toxicity through other mechanisms, including interference with intracellular signaling pathways and neurotoxic effects.

Advanced Analytical and Computational Methodologies in 2 Bromo 2 Chlorobiphenyl Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the separation of 2-Bromo-2'-chlorobiphenyl from complex mixtures, enabling its accurate quantification. Both gas and liquid chromatography offer distinct advantages depending on the sample matrix and the analytical objectives.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is based on the partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column.

Instrumentation and Detectors:

Electron Capture Detector (ECD): Due to the presence of halogen atoms (bromine and chlorine), this compound is highly responsive to an electron capture detector, which offers excellent sensitivity for halogenated compounds. epa.gov

Flame Ionization Detector (FID): While less sensitive than ECD for this specific compound, FID can also be used for quantification.

Mass Spectrometry (MS): When coupled with a mass spectrometer, GC provides both separation and structural identification, which is discussed in detail in section 5.2.1.

Column Selection: The choice of the capillary column's stationary phase is critical for achieving optimal separation from isomers and other congeners. Non-polar or semi-polar stationary phases are typically employed for the analysis of halogenated biphenyls.

Typical GC Conditions: A dual-column/dual-detector setup, using two columns of different polarities, can provide improved resolution and confirmation of the analyte's identity. epa.gov

| Parameter | Typical Value/Condition |

| Column Type | Fused-silica open-tubular capillary |

| Stationary Phases | DB-5, DB-1701 (or similar) epa.gov |

| Column Dimensions | 30 m length, 0.53 mm internal diameter epa.gov |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/splitless or on-column |

| Detector | Electron Capture Detector (ECD) |

This table presents typical conditions for the GC analysis of chlorinated hydrocarbons, which are applicable to this compound.

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), provides a valuable alternative for the analysis of this compound, especially for less volatile metabolites or when direct analysis of aqueous samples is required.

Separation Principle: Reversed-phase chromatography is the most common mode used for the separation of halogenated biphenyls. In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

Detectors:

Ultraviolet (UV) Detector: Biphenyls exhibit strong UV absorbance, making UV detection a suitable method for their quantification. scielo.br

Diode-Array Detector (DAD): A DAD provides spectral information, which can aid in the identification of the analyte. scielo.br

Mass Spectrometry (MS): LC coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of metabolites and is discussed further in the following sections.

Advantages of LC:

Suitable for the analysis of polar and non-volatile metabolites that are not amenable to GC without derivatization.

Direct injection of aqueous samples is often possible.

| Parameter | Typical Value/Condition |

| Column Type | Reversed-phase (e.g., C18) |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient |

| Detector | UV or Diode-Array Detector |

| Flow Rate | Dependent on column dimensions |

This table outlines typical conditions for the LC analysis of biphenyls and their metabolites.

Mass Spectrometry for Identification and Metabolite Profiling

Mass spectrometry is an indispensable tool in the research of this compound, providing detailed structural information and enabling the identification of metabolites.

The combination of gas chromatography and mass spectrometry offers a robust platform for the separation, identification, and quantification of this compound and its volatile metabolites.

Ionization Techniques:

Electron Ionization (EI): This is the most common ionization technique used in GC-MS. The high energy of EI leads to extensive fragmentation of the molecule, producing a characteristic mass spectrum that serves as a fingerprint for identification.

Metabolite Identification: GC-MS has been successfully used to identify hydroxylated metabolites of brominated and chlorinated biphenyls in biological samples, such as urine. nih.gov The identification process often involves the derivatization of polar metabolites to increase their volatility for GC analysis. nih.gov

Fragmentation Pattern: The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of bromine (isotopes 79Br and 81Br in an approximate 1:1 ratio) and chlorine (isotopes 35Cl and 37Cl in an approximate 3:1 ratio). chemguide.co.ukdocbrown.info This unique isotopic signature aids in the confident identification of the compound and its metabolites. The fragmentation will likely involve the loss of halogen atoms and cleavage of the biphenyl (B1667301) bond.

| Ion Type | Expected m/z Values | Isotopic Pattern |

| Molecular Ion [M]+ | Varies based on isotopes | Complex pattern due to Br and Cl |

| [M-Br]+ | Loss of Br from molecular ion | Shows Cl isotopic pattern (3:1) |

| [M-Cl]+ | Loss of Cl from molecular ion | Shows Br isotopic pattern (1:1) |

| [M-Br-Cl]+ | Loss of both halogens | Single peak |

This table illustrates the expected major fragment ions and their isotopic patterns in the mass spectrum of this compound.

High-resolution mass spectrometry is a powerful tool for the untargeted analysis of this compound and its metabolites, allowing for the identification of unknown compounds without the need for authentic standards. springernature.com

Principle of HRMS: HRMS instruments, such as Orbitrap and time-of-flight (TOF) mass spectrometers, provide highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound. springernature.com This high mass accuracy helps to differentiate between compounds with the same nominal mass but different elemental formulas.

Nontargeted Metabolite Profiling: In the context of this compound research, HRMS can be used to screen for a wide range of potential metabolites in biological and environmental samples. fiu.edu By comparing the accurate masses of detected ions to theoretical masses of potential biotransformation products, novel metabolites can be tentatively identified.

Advantages of HRMS in Metabolite Research:

Identification of Unknowns: Enables the discovery of novel metabolic pathways.

High Specificity: The high resolving power reduces interferences from the sample matrix.

Retrospective Analysis: The full-scan data acquisition allows for the re-interrogation of data for newly suspected compounds at a later time.

Sample Preparation and Extraction Techniques for Complex Matrices

The analysis of this compound in complex matrices such as soil, sediment, water, and biological tissues requires efficient sample preparation to isolate the analyte from interfering components and to concentrate it to detectable levels.

Common Extraction Techniques:

Liquid-Liquid Extraction (LLE): This is a conventional method for extracting organic compounds from aqueous samples using a water-immiscible organic solvent.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and clean-up of environmental and biological samples. It involves passing the sample through a sorbent bed that retains the analyte, which is then eluted with a suitable solvent. For halogenated compounds, reversed-phase sorbents are often employed.

Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is a rapid and selective method for the extraction of organic compounds from solid matrices.

Clean-up Procedures: Following extraction, a clean-up step is often necessary to remove co-extracted interfering compounds. This can be achieved using techniques such as:

Adsorption Chromatography: Using materials like silica (B1680970) gel or alumina (B75360) to separate the analyte from interfering substances.

Gel Permeation Chromatography (GPC): To remove high-molecular-weight interferences such as lipids.

The choice of extraction and clean-up method depends on the nature of the sample matrix, the concentration of the analyte, and the analytical technique to be used for analysis.

| Matrix Type | Common Extraction Technique | Common Clean-up Technique |

| Water | Liquid-Liquid Extraction, Solid-Phase Extraction | Not always required |

| Soil/Sediment | Soxhlet Extraction, Supercritical Fluid Extraction | Adsorption Chromatography, Gel Permeation Chromatography |

| Biological Tissues | Homogenization followed by LLE or SPE | Gel Permeation Chromatography, Adsorption Chromatography |

This table provides a summary of common sample preparation techniques for different matrices.

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that has found widespread application in the analysis of various organic compounds, including halogenated biphenyls. Although specific studies focusing exclusively on this compound are not prevalent, the principles and methodologies established for polychlorinated biphenyls (PCBs) are directly applicable due to their structural similarities. SPME, coupled with gas chromatography (GC), offers a powerful tool for the extraction and analysis of trace levels of such compounds from complex matrices.

The core of the SPME technique involves the partitioning of analytes from the sample matrix onto a stationary phase coated on a fused silica fiber. For non-polar to moderately polar compounds like this compound, a non-polar polydimethylsiloxane (B3030410) (PDMS) coating is a common and effective choice. The extraction can be performed directly by immersing the fiber into a liquid sample or via headspace extraction for volatile and semi-volatile compounds.

Key Research Findings for Structurally Similar Compounds (PCBs):

Extraction Efficiency: The efficiency of SPME for PCBs is influenced by several factors, including the fiber coating, extraction time and temperature, sample agitation, and the addition of salt to aqueous samples. For instance, studies have shown that for PCBs in water samples, increasing the temperature can enhance the extraction kinetics, and headspace SPME (HS-SPME) at elevated temperatures can offer higher sensitivity than direct immersion SPME. nih.gov

Fiber Coatings: A 100-µm PDMS fiber has been successfully used for the extraction of a wide range of PCB congeners from water samples. nih.gov This type of fiber is expected to be equally effective for this compound.

Analytical Instrumentation: Following extraction, the analytes are thermally desorbed from the SPME fiber in the injector port of a gas chromatograph for separation and subsequent detection. Gas chromatography-mass spectrometry (GC-MS) and gas chromatography-electron capture detection (GC-ECD) are commonly employed for the analysis of PCBs. nih.govresearchgate.net GC-MS provides definitive identification based on mass spectra, while GC-ECD offers high sensitivity for halogenated compounds.

Applications in Various Matrices: SPME has been successfully applied to the analysis of PCBs in a variety of environmental and biological samples, including water, soil, and bird livers. nih.govresearchgate.netresearchgate.net For soil samples, headspace SPME can be utilized to extract PCBs, and the method can be made field-portable. researchgate.net In complex biological matrices like liver tissue, SPME combined with ultrasonic extraction and acid clean-up can effectively determine PCB congeners at low levels. researchgate.net

Quantitative Analysis: SPME can provide linear results over a wide range of concentrations. nih.gov However, matrix effects can occur, and for accurate quantification, the use of internal standards or the standard addition method is often necessary. nih.gov

The application of SPME for the analysis of this compound would likely follow similar protocols to those developed for PCBs. The choice between direct immersion and headspace SPME would depend on the volatility of the compound and the sample matrix. Optimization of extraction parameters would be crucial to achieve high sensitivity and accuracy.

Computational Chemistry and Molecular Modeling Applications

Computational methods play a crucial role in understanding the environmental fate, toxicological properties, and biological interactions of this compound. These in silico approaches provide valuable insights that can guide further experimental research and risk assessment.

Molecular Docking for Receptor Binding Affinity Prediction (e.g., AhR)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking is particularly useful for predicting its binding affinity to biological receptors, such as the Aryl hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that mediates the toxic effects of many planar aromatic hydrocarbons, including some PCBs.

By docking this compound into the ligand-binding pocket of the AhR, researchers can estimate the strength of the interaction and infer the potential for this compound to elicit AhR-mediated toxic responses. The docking process involves generating various conformations of the ligand and scoring them based on their fit and interaction energies within the receptor's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that relates the chemical structure of a compound to its biological activity or toxicity. QSAR models are built by developing mathematical equations that correlate molecular descriptors (numerical representations of chemical structure) with experimentally determined toxicological endpoints.

For this compound, QSAR models can be used to predict various toxicological properties without the need for extensive animal testing. These models are typically developed using a dataset of structurally similar compounds with known toxicities. The molecular descriptors used in QSAR models for halogenated biphenyls often include:

Topological descriptors: Describing the connectivity of atoms in the molecule.

Geometrical descriptors: Related to the 3D shape and size of the molecule.

Electronic descriptors: Quantifying the electronic properties, such as partial charges and orbital energies.

Hydrophobicity descriptors: Such as the logarithm of the octanol-water partition coefficient (log K_ow).

Once a statistically robust QSAR model is developed and validated, it can be used to predict the toxicity of this compound. The accuracy of the prediction depends on the quality of the training data and the applicability domain of the model.

Physiologically Based Pharmacokinetic (PBPK) Modeling for Bioaccumulation

Physiologically Based Pharmacokinetic (PBPK) modeling is a mathematical modeling technique for predicting the absorption, distribution, metabolism, and excretion (ADME) of chemical substances in humans and other animal species. PBPK models are constructed based on the physiological and anatomical structure of the organism and the physicochemical properties of the compound.

In the context of this compound, PBPK modeling can be a powerful tool to predict its bioaccumulation potential. By simulating the compound's movement and transformation within the body, PBPK models can estimate its concentration in various tissues over time.

The key components of a PBPK model for this compound would include:

Physiological parameters: Such as tissue volumes, blood flow rates, and metabolic enzyme activities.

Compound-specific parameters: Including partition coefficients (e.g., blood:air, tissue:blood), metabolic rate constants, and protein binding affinities.

These models can be used to extrapolate data from in vitro studies and animal experiments to predict human exposure and internal dosimetry. For a persistent and lipophilic compound like this compound, PBPK models can help to understand its long-term accumulation in fatty tissues and predict the potential for adverse health effects.

Current Research Gaps and Prospective Investigations for 2 Bromo 2 Chlorobiphenyl

Comprehensive Toxicological Assessment of Individual Congeners and Metabolites

A significant knowledge gap exists regarding the specific toxicological profile of 2-Bromo-2'-chlorobiphenyl and its metabolic byproducts. The metabolism of polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs) is known to be complex, often resulting in the formation of persistent and toxic metabolites, such as hydroxylated (OH-) and methylsulfonyl (MeSO2-) derivatives. nih.gov These metabolites can sometimes be more toxic than the parent compound. nih.gov However, specific data on the biotransformation of this compound is lacking.

Future research must prioritize in-vivo and in-vitro studies to identify the specific metabolic pathways for this compound. This includes characterizing the resultant metabolites and assessing the toxicological profile of each individual congener and its metabolic products. Understanding these profiles is essential for evaluating the potential health risks associated with exposure. nih.govdata.govresearchgate.net

Table 1: Research Priorities for Toxicological Assessment

| Research Area | Objective | Rationale |

|---|---|---|

| Metabolism Studies | Identify the primary metabolites of this compound in relevant biological systems. | Metabolites can have different toxic properties than the parent compound. nih.gov |

| Congener-Specific Toxicity | Determine the specific toxic endpoints for the parent compound. | Different congeners of halogenated biphenyls exhibit varying levels of toxicity. uiowa.edu |

| Metabolite Toxicity | Assess the toxicological profiles of identified metabolites (e.g., OH- and MeSO2- forms). | To understand the full spectrum of risk following exposure and biotransformation. |

| Comparative Toxicology | Compare the toxicity of this compound to well-studied PCBs and PBBs. | To contextualize its potential hazard relative to known contaminants. |

Elucidation of Non-AhR Mediated Toxicity Mechanisms

Much of the toxicity of dioxin-like compounds, including some PCBs, is mediated through the activation of the Aryl Hydrocarbon Receptor (AhR). nih.govnih.gov However, it is increasingly recognized that not all adverse effects of halogenated biphenyls are dependent on this pathway. nih.gov For many congeners, toxicity can occur through mechanisms independent of AhR activation, yet these pathways are not as well-characterized.

Prospective investigations should focus on exploring non-AhR mediated toxicities for this compound. This includes examining potential effects on intracellular signaling pathways, oxidative stress, mitochondrial function, and direct interactions with other cellular receptors. Uncovering these mechanisms is critical for a complete understanding of the compound's potential for harm and for developing more comprehensive risk assessments.

Development of Advanced Bioremediation and Degradation Technologies

The environmental persistence of halogenated biphenyls poses a long-term contamination risk. While bioremediation strategies using microorganisms have shown promise for some PCB congeners, their effectiveness against mixed bromo-chloro compounds like this compound is largely unknown. For instance, certain species of Pseudomonas and Achromobacter have been shown to degrade chlorobiphenyls. nih.govcdnsciencepub.com

Future research should aim to identify and engineer microorganisms or enzymatic systems capable of efficiently degrading this compound. This involves screening existing microbial consortia from contaminated sites and exploring advanced techniques such as genetic engineering to enhance degradative pathways. The development of effective bioremediation technologies is crucial for mitigating environmental contamination.

Improved Environmental Monitoring and Assessment Strategies

Effective risk management relies on accurate and sensitive monitoring of environmental contaminants. Current strategies may not be optimized for detecting and quantifying specific mixed halogenated biphenyls. The development of analytical methods with high specificity and low detection limits for this compound in various environmental matrices (soil, water, air, biota) is a pressing need. osti.gov

Furthermore, comprehensive assessment strategies should be developed to understand the environmental fate and transport of this compound. This includes studying its partitioning behavior, potential for long-range transport, and bioaccumulation in food chains. Improved monitoring and assessment will enable better tracking of contamination sources and more accurate evaluation of ecosystem exposure. inchem.org

Refinement of Human Health Risk Assessment Models and Interspecies Extrapolation

Human health risk assessments for chemicals are often based on data from animal studies, which requires extrapolation across species. epa.gov This process is fraught with uncertainty. For compounds like this compound, where human data is nonexistent, refining these models is paramount. The U.S. Environmental Protection Agency (EPA) acknowledges the need to adjust animal exposure data to a human "equivalent" exposure to estimate risk. epa.gov

Prospective work should focus on developing and validating more sophisticated physiologically based pharmacokinetic (PBPK) models for mixed halogenated biphenyls. These models can provide a more accurate basis for interspecies extrapolation by accounting for differences in metabolism and physiology. nih.gov Reducing the uncertainty in extrapolating from animal data to human populations is a critical step in establishing health-protective exposure guidelines. who.intwho.int

Table 2: Key Areas for Risk Assessment Model Refinement

| Model Component | Needed Improvement | Desired Outcome |

|---|---|---|

| Interspecies Extrapolation | Development of PBPK models specific to mixed halogenated biphenyls. | More accurate prediction of human equivalent doses from animal toxicity data. epa.govnih.gov |

| Mixture Toxicity | Assessment of synergistic or antagonistic effects with other environmental contaminants. | A more realistic understanding of real-world exposure risks. |

| Low-Dose Effects | Investigation of potential non-linear dose-response relationships and effects at low exposure levels. | Improved protection for sensitive populations. |

| Endpoint Selection | Inclusion of data from non-AhR mediated toxicity pathways. | A more comprehensive assessment that captures all potential adverse health outcomes. |

Exploration of Novel Synthetic Pathways with Reduced Environmental Impact

The traditional synthesis of halogenated biphenyls can involve costly materials and produce hazardous byproducts. While specific synthetic routes for this compound are not widely published, related compounds often rely on methods like the Suzuki coupling reaction, which may use expensive palladium catalysts and have issues with selectivity. patsnap.com

There is an opportunity to explore and develop novel, "green" synthetic pathways for this compound and related compounds. Research into alternative catalysts, more cost-effective starting materials, and processes that minimize waste and energy consumption is needed. google.com For example, photocatalytic coupling reactions offer a potential alternative to traditional methods. patsnap.com Developing more environmentally benign synthesis methods is essential for research applications and reduces the potential for industrial contamination. uochb.czmdpi.com

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-2'-chlorobiphenyl, and what factors influence reaction efficiency?

Methodological Answer: Synthesis typically involves halogenation or cross-coupling strategies. For halogenation, direct bromination of 2'-chlorobiphenyl using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., light or radical initiators) is common. Solvent choice (e.g., CCl₄ or DCM) and temperature (40–60°C) significantly impact regioselectivity and yield . Cross-coupling methods, such as Suzuki-Miyaura coupling, may require palladium catalysts and optimized ligand systems to couple brominated and chlorinated aryl precursors. Reaction efficiency depends on steric hindrance, electronic effects of substituents, and catalyst loading .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography: Use HPLC or GC-MS to assess purity (>98% as per research-grade standards) and detect impurities .

- Spectroscopy:

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm) and distinguish bromine/chlorine effects on chemical shifts .

- FT-IR: Identify C-Br (~560 cm⁻¹) and C-Cl (~750 cm⁻¹) stretching vibrations .

- Elemental Analysis: Validate molecular formula (C₁₂H₈BrCl) and stoichiometry .

Advanced Research Questions

Q. How can contradictory data regarding the biological activity of this compound be resolved?

Methodological Answer: Contradictions in biological studies (e.g., antimicrobial vs. cytotoxic effects) often arise from:

- Experimental Variables: Differences in cell lines, concentrations, or exposure times. Standardize protocols using ISO-certified cell cultures and dose-response curves .

- Metabolite Interference: Analyze degradation products via LC-MS to rule out activity from byproducts .

- Structural Analog Comparison: Compare activity with derivatives (e.g., 2-Bromo-4'-chlorobiphenyl) to isolate substituent-specific effects .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer:

- Catalyst Design: Use Pd(PPh₃)₄ or Buchwald-Hartwig ligands to enhance selectivity for bromine over chlorine in Suzuki couplings .

- Solvent Effects: Polar aprotic solvents (DMF, THF) improve ligand coordination and reduce side reactions .

- Directing Groups: Introduce temporary groups (e.g., -NO₂) to steer coupling to specific positions, followed by post-reaction removal .

Q. How does the halogen substitution pattern influence intermolecular interactions in this compound?

Methodological Answer:

- Crystal Packing: X-ray diffraction reveals halogen-halogen (Br···Cl) and π-π interactions, stabilizing the lattice. Br substituents create larger van der Waals radii, affecting packing density .

- Electronic Effects: Bromine’s higher electronegativity increases electron-withdrawing effects on the biphenyl system, altering reactivity in electrophilic substitutions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data?

Methodological Answer:

- Purity Verification: Replicate measurements using recrystallized samples and differential scanning calorimetry (DSC) .

- Solvent Systems: Test solubility in multiple solvents (e.g., DMSO, ethanol) under controlled temperatures. Discrepancies may arise from polymorphic forms or hydrate formation .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.